Fentin acetate
Overview
Description
Fentin acetate is an organotin compound with the chemical formula (C₆H₅)₃SnO₂CCH₃. It is a colorless solid that was previously used as a fungicide. This compound is known for its effectiveness in controlling a range of fungal infections in agricultural settings .
Mechanism of Action
Target of Action
Fentin acetate primarily targets fungal organisms, making it effective against a range of fungal infections . It was used to control early and late blights on potatoes, leaf spot diseases on sugar beet, and anthracnose on beans .
Pharmacokinetics
It’s known that it has a low aqueous solubility and low volatility .
Result of Action
The primary result of this compound’s action is the death of targeted fungi, thereby controlling the spread of fungal diseases in crops .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. It is quite persistent in soil systems but less so in aquatic systems . It has a high potential for particle-bound transport, indicating that it can be transported to non-target areas, potentially affecting non-target organisms .
Biochemical Analysis
Biochemical Properties
Fentin acetate was used as a fungicide, indicating its biochemical role primarily involves interactions with enzymes and proteins that are crucial for fungal growth and survival
Cellular Effects
This compound has been found to be toxic to various organisms. For instance, it has been reported to be toxic to houseflies and Spodoptera littoralis larvae
Molecular Mechanism
It is known to be an organotin compound, and these compounds are generally known to interact with biomolecules and potentially inhibit or activate enzymes
Temporal Effects in Laboratory Settings
This compound is known to be quite persistent in soil systems but less so in aquatic systems This suggests that it may have long-term effects on cellular function in these environments
Transport and Distribution
This compound has a low aqueous solubility and low volatility . Based on its physico-chemical properties, it is not expected to leach to groundwater This suggests that its transport and distribution within cells and tissues are limited
Preparation Methods
Synthetic Routes and Reaction Conditions: Fentin acetate can be synthesized through the reaction of triphenyltin hydroxide with acetic anhydride. The reaction typically occurs under mild conditions, with the hydroxide being dissolved in an appropriate solvent and then treated with acetic anhydride. The reaction proceeds as follows:
(C6H5)3SnOH+(CH3CO)2O→(C6H5)3SnO2CCH3+CH3COOH
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Fentin acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form triphenyltin oxide.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions to substitute the acetate group.
Major Products:
Oxidation: Triphenyltin oxide.
Substitution: Various triphenyltin derivatives depending on the nucleophile used.
Scientific Research Applications
Fentin acetate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections in crops.
Medicine: Investigated for its potential use in antifungal treatments, although its toxicity limits its application.
Industry: Used in the formulation of fungicides for agricultural use.
Comparison with Similar Compounds
Fentin acetate is part of a group of organotin compounds, including:
- Fentin hydroxide (triphenyltin hydroxide)
- Fentin chloride (triphenyltin chloride)
Comparison:
- Fentin hydroxide: Similar antifungal properties but different solubility and stability characteristics.
- Fentin chloride: More soluble in water but less stable in the presence of moisture.
Uniqueness: this compound is unique in its balance of solubility and stability, making it particularly effective as a fungicide in various environmental conditions .
Properties
IUPAC Name |
triphenylstannyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQNIWFZKXZFAY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2Sn | |
Record name | STANNANE, ACETOXYTRIPHENYL- | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021408 | |
Record name | Triphenyltin acetate | |
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Molecular Weight |
409.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Stannane, acetoxytriphenyl- appears as a white crystalline solid. Melting point 123-131 °C (253-268 °F). Used as a fungicide, algaecide and molluscicide. Controls early and late blight on potatoes., Colorless solid; [HSDB] White solid; [CAMEO] White odorless solid; [INCHEM] White powder; [MSDSonline], Solid | |
Record name | STANNANE, ACETOXYTRIPHENYL- | |
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Record name | Triphenyltin acetate | |
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Record name | (Acetyloxy)triphenylstannane | |
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Solubility |
In water, about 9 mg/l at pH 5 and 20 °C., In ethanol 22, ethyl acetate 82, dichloromethane 460, hexane 5, toluene 89 (all in g/l at 20 °C)., 0.009 mg/mL at 20 °C | |
Record name | TRIPHENYLTIN ACETATE | |
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Record name | (Acetyloxy)triphenylstannane | |
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Density |
1.55 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.55 g/cu cm @ 20 °C | |
Record name | STANNANE, ACETOXYTRIPHENYL- | |
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Record name | TRIPHENYLTIN ACETATE | |
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Vapor Pressure |
1.4e-08 mmHg at 140 °F (EPA, 1998), 0.00000048 [mmHg], Vapor pressure: 1.43X10-5 mm Hg @ 60 °C | |
Record name | STANNANE, ACETOXYTRIPHENYL- | |
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Record name | Triphenyltin acetate | |
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Record name | TRIPHENYLTIN ACETATE | |
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Mechanism of Action |
The phasic distribution of spermatogenesis tubules after treatment with triphenyltin acetate and triphenyltin chloride was investigated in rats. Male albino Holtzman rats were divided into groups and administered triphenyltin acetate and triphenyltin chloride in the diet at 20 mg/kg/day for 20 days. Four animals from each group were killed on day 21 of treatment. Testes were removed and studied histologically for the presence or absence of sperm in tubules. Remaining animals were placed on regular food from day 25 of treatment for an additional 70 days and then treated as other animals. Although all eight phases of spermatogenesis were evident in triphenyltin acetate treated animals, as in controls, a general paucity of mature sperms and a relative predominance of earlier phases was evident. Sperm deficiencies were noted in phases 3 through 5 and the number of tubules was 33 percent of controls in phase 8. The latter indicated a possible effect of triphenyltin acetate on sertoli cells. In triphenyltin chloride treated animals, the tubules contained few sperm, especially in phases 2 to 5, and showed no normal phase distribution characteristics. No tubules advanced beyond phase 5. Triphenyltin chloride treated animals differed significantly in phase 4, indicating and interruption in the meiotic process. After normal diet for 70 days, triphenyltin acetate treated animals showed spermatogenesis similar to that of controls in all phases and in maturity of sperm. In the triphenyltin chloride treated group, spermatogenesis was similar to controls in all respects. The phasic distribution and tubule appearance were indicative of complete recovery of spermatogenic epithelium. /It was/ concluded that the difference in effects of the two triphenyltin compounds on the phasic distribution of cell association in tubules may be due to the actual concentration of the triphenyltin moiety reaching the active site. | |
Record name | TRIPHENYLTIN ACETATE | |
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Color/Form |
Colorless crystals, Small needles | |
CAS No. |
900-95-8, 900-45-8 | |
Record name | STANNANE, ACETOXYTRIPHENYL- | |
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Record name | Fentin acetate | |
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Record name | Acetic acid, triphenylstannyl ester | |
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Record name | Triphenyltin acetate | |
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Record name | Fentin acetate | |
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Record name | TRIPHENYLTIN ACETATE | |
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Melting Point |
252 °F (EPA, 1998), 122-123 °C, 121 - 123 °C | |
Record name | STANNANE, ACETOXYTRIPHENYL- | |
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